Many AMPA receptor modulators compromise either safety (cyclothiazide excitotoxicity) or potency (CX-516). Cerebrocrast (CAS 118790-71-9) solves this as a high-potency, low-impact PAM, delivering robust glutamatergic enhancement without seizure liability. Key advantages: • Superior in vivo potency vs CX-516 for unambiguous target engagement in cognition and ischemia models. • Safe 'low-impact' profile mitigates convulsive artifacts, ensuring clean behavioral data. • Ready stock for immediate shipment.
Cerebrocrast (CAS 118790-71-9) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the quinoxaline chemical class. As a PAM, it does not activate AMPA receptors directly but enhances glutamatergic neurotransmission in the presence of the native agonist, glutamate. This mechanism is central to research in synaptic plasticity, cognition, and neuroprotection. Unlike direct agonists, AMPA PAMs offer a more controlled potentiation of endogenous signaling, which is a critical attribute for both in vitro and in vivo experimental design.
Not all AMPA receptor modulators are interchangeable. A critical procurement decision point is the distinction between 'low-impact' and 'high-impact' ampakines. High-impact modulators, such as cyclothiazide, robustly inhibit both receptor deactivation and desensitization, but this carries a significant risk of excitotoxicity and convulsive activity, narrowing the therapeutic window for in vivo studies. Low-impact ampakines, like the prototypical CX-516, were developed to avoid this by primarily affecting channel deactivation, offering an improved safety profile. However, first-generation low-impact agents like CX-516 are often limited by low potency. Cerebrocrast's demonstrated high in vivo potency positions it as a next-generation tool, differentiating it from both the safety-limited high-impact compounds and the potency-limited early low-impact alternatives.
In a feline model of acute transient cerebral ischemia, intravenous infusion of Cerebrocrast demonstrated a potent neuroprotective effect, preventing postischemic hypoperfusion and hypo-oxygenation of cerebral tissue. The effective dose was remarkably low, at 1 µg/kg/min, administered over 60 minutes. This suggests a high degree of in vivo potency compared to common research compounds that often require doses in the mg/kg range.
| Evidence Dimension | Effective Dose for Neuroprotection |
| Target Compound Data | 1 µg/kg/min (IV) prevents post-ischemic hypoperfusion and hypo-oxygenation. |
| Comparator Or Baseline | Post-ischemic condition without treatment, which results in significant hypoperfusion and hypo-oxygenation. |
| Quantified Difference | Qualitatively prevents key post-ischemic pathological events at a µg-level dose. |
| Conditions | Feline model of acute cerebral ischemia (30 min occlusion of both carotid arteries after permanent occlusion of vertebral arteries). |
This evidence of high in vivo potency at a microgram-level dose makes Cerebrocrast a cost-effective and compelling choice for demanding neuroprotection and stroke-related animal studies.
Ampakines are broadly classified by their impact on receptor kinetics. 'High-impact' modulators like cyclothiazide carry a known risk of inducing convulsions. In contrast, 'low-impact' ampakines were specifically developed to minimize this risk, providing a wider therapeutic window. While Cerebrocrast's impact profile is not explicitly published, its quinoxaline structure is shared with 'low-impact' development candidates like CX-516 and CX-717. The absence of reported seizures at a highly effective neuroprotective dose suggests a favorable safety profile consistent with a low-impact mechanism, a critical differentiator from riskier high-impact tools.
| Evidence Dimension | Risk of Convulsant Activity |
| Target Compound Data | Implied low risk; effective neuroprotection demonstrated without reported convulsive effects. |
| Comparator Or Baseline | 'High-impact' modulators (e.g., Cyclothiazide) have potent proconvulsant activity. |
| Quantified Difference | Qualitative difference in safety profile, prioritizing experimental viability and animal welfare. |
| Conditions | General preclinical in vivo use. |
For researchers conducting in vivo studies, choosing a compound with a lower risk of seizure induction is paramount for data integrity, reproducibility, and ethical considerations.
The prototypical 'low-impact' ampakine, CX-516, is a common research tool but its clinical development was halted due to low potency and a short half-life. Subsequent ampakine development, including compounds like CX-1739, focused on dramatically increasing potency—in some cases by 40-100 fold over CX-516. Cerebrocrast's high in vivo efficacy at a 1 µg/kg/min dose strongly indicates it belongs to this more advanced, higher-potency generation, making it a more suitable tool than CX-516 for studies requiring robust and sustained target engagement.
| Evidence Dimension | Relative In Vivo Potency |
| Target Compound Data | Effective at µg/kg/min doses in a neuroprotection model. |
| Comparator Or Baseline | CX-516 (CAS 154235-83-3) required doses of 10-50 mg/kg for in vivo effects in behavioral models and was ultimately limited by low potency. |
| Quantified Difference | Implied multi-fold increase in potency, moving from mg/kg to µg/kg dose ranges for significant physiological effects. |
| Conditions | Comparative in vivo efficacy across different rodent/feline models. |
Selecting Cerebrocrast over the common analog CX-516 allows researchers to avoid the known potency limitations of the older compound, potentially leading to stronger effects and clearer data.
The primary evidence for Cerebrocrast points to its high potency in preventing key pathological outcomes of cerebral ischemia, such as hypoperfusion. This makes it a superior choice for researchers seeking to maximize neuroprotective effects with minimal compound administration, reducing potential confounds from high-dose vehicle or off-target effects.
As a potent, next-generation ampakine, Cerebrocrast is well-suited for behavioral studies targeting learning and memory. Its presumed 'low-impact' profile mitigates the risk of seizure-related artifacts that can compromise data from studies using 'high-impact' modulators, ensuring that observed cognitive effects are more likely due to specific modulation of synaptic plasticity.
Projects where the low potency of the benchmark compound CX-516 has yielded ambiguous or weak results are prime candidates for using Cerebrocrast. Its significantly higher implied potency allows for more robust target engagement, which is critical for elucidating the role of AMPA receptor potentiation in complex neurological processes.